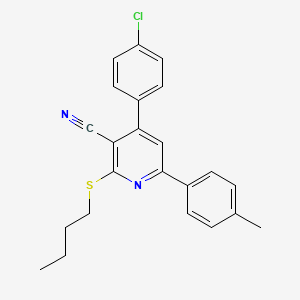
2-(Butylthio)-4-(4-chlorophenyl)-6-(p-tolyl)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Butylthio)-4-(4-chlorophenyl)-6-(p-tolyl)nicotinonitrile is a complex organic compound with a unique structure that includes a butylthio group, a chlorophenyl group, and a tolyl group attached to a nicotinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butylthio)-4-(4-chlorophenyl)-6-(p-tolyl)nicotinonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Nicotinonitrile Core: This can be achieved through a condensation reaction involving suitable precursors.
Introduction of the Butylthio Group: This step often involves the nucleophilic substitution of a halide with a butylthiol.
Attachment of the Chlorophenyl and Tolyl Groups: These groups can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Butylthio)-4-(4-chlorophenyl)-6-(p-tolyl)nicotinonitrile can undergo various types of chemical reactions, including:
Oxidation: The butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
2-(Butylthio)-4-(4-chlorophenyl)-6-(p-tolyl)nicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Butylthio)-4-(4-chlorophenyl)-6-(p-tolyl)nicotinonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of specific enzymes, binding to receptor sites, or altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- **2-(Butylthio)-4-(4-chlorophenyl)-6-(p-tolyl)pyridine
- **2-(Butylthio)-4-(4-chlorophenyl)-6-(p-tolyl)benzene
Uniqueness
2-(Butylthio)-4-(4-chlorophenyl)-6-(p-tolyl)nicotinonitrile is unique due to its specific combination of functional groups and its nicotinonitrile core. This structure imparts distinct chemical and biological properties that differentiate it from similar compounds.
Properties
Molecular Formula |
C23H21ClN2S |
|---|---|
Molecular Weight |
392.9 g/mol |
IUPAC Name |
2-butylsulfanyl-4-(4-chlorophenyl)-6-(4-methylphenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C23H21ClN2S/c1-3-4-13-27-23-21(15-25)20(17-9-11-19(24)12-10-17)14-22(26-23)18-7-5-16(2)6-8-18/h5-12,14H,3-4,13H2,1-2H3 |
InChI Key |
SKHQOWNRTUXGEX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=C(C(=CC(=N1)C2=CC=C(C=C2)C)C3=CC=C(C=C3)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


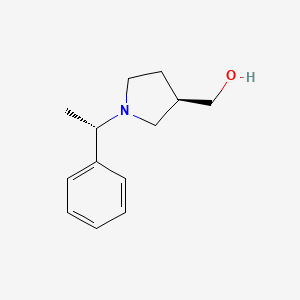
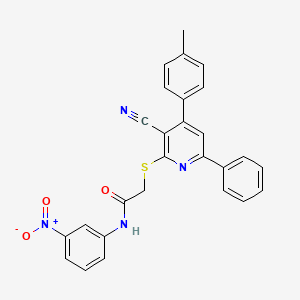
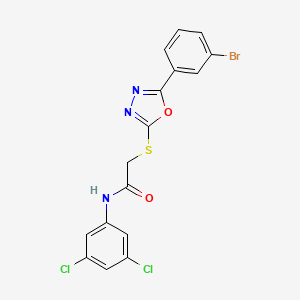

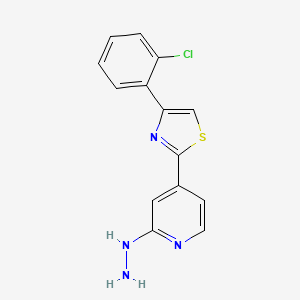


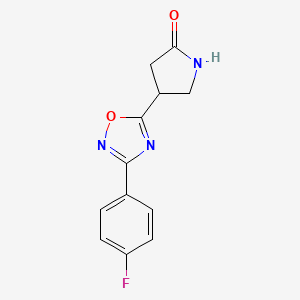

![(3AR,6AS)-Tert-butyl hexahydropyrrolo[3,2-B]pyrrole-1(2H)-carboxylate](/img/structure/B11776411.png)


![Isopropyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B11776437.png)

